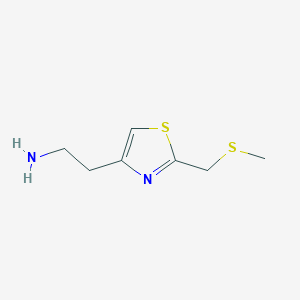

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine

Übersicht

Beschreibung

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C7H12N2S2 and its molecular weight is 188.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Anwendungen

Thiazol-Derivate sind für ihre antioxidativen Eigenschaften bekannt. Das Vorhandensein des Thiazolrings kann zum Abfangen freier Radikale beitragen, was eine entscheidende Eigenschaft bei der Entwicklung von Medikamenten zur Linderung von Krankheiten im Zusammenhang mit oxidativem Stress ist .

Analgetische und entzündungshemmende Anwendungen

Verbindungen mit einem Thiazol-Kern haben signifikante analgetische und entzündungshemmende Wirkungen gezeigt. Dies macht sie wertvoll für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente, die möglicherweise weniger Nebenwirkungen haben als die derzeitigen Behandlungen .

Antimikrobielle und antifungizide Anwendungen

Der Thiazolring ist ein häufiges Merkmal in vielen antimikrobiellen und antifungiziden Wirkstoffen. Die strukturelle Vielfalt, die durch Substituenten am Thiazolring ermöglicht wird, kann zu einer Vielzahl von Verbindungen führen, die in der Lage sind, verschiedene Bakterien- und Pilzstämme zu bekämpfen .

Antivirelle Anwendungen

Thiazol-Derivate wurden auf ihre antiviralen Aktivitäten untersucht. Dazu gehören potenzielle Behandlungen für HIV, bei denen die Thiazolstruktur eine Rolle bei der Hemmung der Virusreplikation spielt .

Diuretische Anwendungen

Einige Thiazol-Verbindungen zeigen diuretische Wirkungen, die bei der Behandlung von Erkrankungen wie Bluthochdruck eingesetzt werden können, bei denen die Entfernung von überschüssiger Flüssigkeit aus dem Körper von Vorteil ist .

Neuroprotektive Anwendungen

Thiazole wurden auf ihre neuroprotektiven Wirkungen untersucht, die für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen entscheidend sein könnten. Die Thiazolstruktur kann die Synthese von Neurotransmittern beeinflussen oder Nervengewebe vor Schäden schützen .

Antitumor- und zytotoxische Anwendungen

Die Forschung hat gezeigt, dass Thiazol-Derivate Antitumor- und zytotoxische Wirkungen haben können. Dies eröffnet Möglichkeiten für den Einsatz dieser Verbindungen in der Krebstherapie, entweder als eigenständige Behandlungen oder in Kombination mit anderen Medikamenten .

Antischizophrenie- und psychotrope Anwendungen

Thiazol-Verbindungen haben sich bei der Behandlung von Schizophrenie und anderen psychotropen Erkrankungen als vielversprechend erwiesen. Ihre Fähigkeit, Neurotransmitter-Systeme zu modulieren, könnte zu neuen Therapien für diese komplexen Störungen führen .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The methylthio group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, it can impact cellular metabolism by influencing the activity of enzymes involved in glycolysis and the citric acid cycle.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds . The compound can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, it can influence metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, by targeting signals present in its structure . Post-translational modifications, such as phosphorylation or acetylation, can also affect its localization and activity. The compound’s localization within specific subcellular compartments can have significant implications for its biochemical effects and therapeutic potential.

Biologische Aktivität

The compound 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine is a thiazole derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The methylthio group enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.

- Mechanism of Action : The thiazole ring interacts with nucleophilic sites on proteins, leading to alterations in their function that can inhibit microbial growth.

2. Anticancer Activity

Several studies have shown that thiazole derivatives possess anticancer properties.

- In Vitro Studies : A study evaluated a related compound's activity against multiple cancer cell lines, revealing significant growth inhibition across various types, including leukemia and non-small cell lung cancer. For example, one derivative exhibited over 60% inhibition in breast cancer cell lines .

| Cell Line Type | Mean Percent Inhibition (%) |

|---|---|

| Breast Cancer | 60 |

| Ovarian Cancer | 71 |

| Non-Small Cell Lung | 50 |

| Renal Cancer | 60 |

- Cell Cycle Analysis : The compound was shown to affect the cell cycle phases in treated cells, increasing the S-phase and G1 phase while decreasing the G2 phase, indicating its potential as a kinase inhibitor .

3. Anti-inflammatory Activity

Thiazole derivatives are also being explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a thiazole derivative against clinical isolates of bacteria and fungi. Results demonstrated a significant reduction in microbial growth, supporting the potential use of these compounds as antimicrobial agents.

- Cancer Cell Line Testing : A series of derivatives were tested against the NCI 60 cancer cell lines, with some showing over 50% inhibition across multiple cancer types. This highlights the compound's broad-spectrum anticancer activity .

Eigenschaften

IUPAC Name |

2-[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-10-5-7-9-6(2-3-8)4-11-7/h4H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSUROLPSKBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NC(=CS1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-29-9 | |

| Record name | (2-{2-[(Methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.